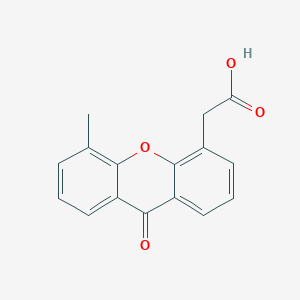

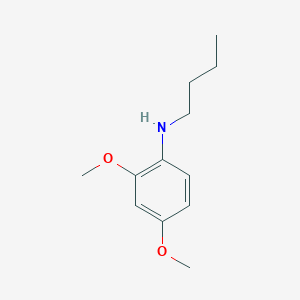

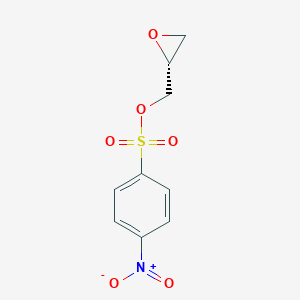

9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

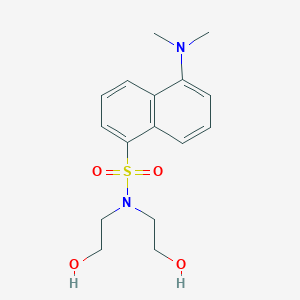

9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties . The compound 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- is particularly notable for its potential therapeutic applications and its role as a molecular scaffold for the synthesis of various bioactive derivatives .

Preparation Methods

The synthesis of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- typically involves the following steps:

Classical Method: The classical synthesis involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent. This method has been modified over the years to improve yield and reaction times.

Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times.

Microwave Heating: Recent advancements include the use of microwave heating to synthesize xanthones more efficiently.

Chemical Reactions Analysis

9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- undergoes various chemical reactions, including:

Scientific Research Applications

9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- has several scientific research applications:

Anti-inflammatory Agents: The compound and its derivatives have shown potential as anti-inflammatory agents by interacting with key pathways involved in inflammation.

Anti-cancer Agents: It has been explored for its anti-cancer properties, particularly in inducing tumor necrosis.

Antimicrobial Agents: The compound has demonstrated antimicrobial activity against various organisms, including Escherichia coli and Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- involves its interaction with molecular targets and pathways related to inflammation and cancer. For instance, it has been shown to inhibit the activation of mast cells and neutrophils, which play a crucial role in the inflammatory response . Additionally, the compound can induce nitric oxide production by macrophages, contributing to its anti-cancer effects .

Comparison with Similar Compounds

9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- can be compared with other xanthone derivatives, such as:

5,6-Dimethylxanthone-4-acetic acid: This compound is similar in structure but has different substituents, leading to variations in biological activity.

9-Oxo-9H-xanthene-4-acetic acid: This compound has been studied for its anti-tumor properties and serves as a basis for developing new analogues.

Properties

IUPAC Name |

2-(5-methyl-9-oxoxanthen-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-9-4-2-6-11-14(19)12-7-3-5-10(8-13(17)18)16(12)20-15(9)11/h2-7H,8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPCFHVRSZJNSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151824 |

Source

|

| Record name | 5-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117570-47-5 |

Source

|

| Record name | 5-Methylxanthen-9-one-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)